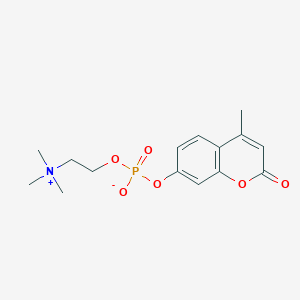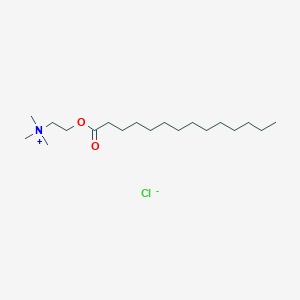
Oleic Acid-13C Methyl Ester
Descripción general
Descripción
Synthesis Analysis
The synthesis of oleic acid-13C methyl ester involves the esterification of oleic acid with methanol, where a carbon-13 labeled methyl group is introduced. This process can be enhanced by the use of catalysts and specific reaction conditions to improve yield and purity. Researchers have explored various synthetic routes, including the use of green chemistry approaches to minimize environmental impact.
Molecular Structure Analysis
Oleic acid-13C methyl ester shares the same fundamental structure as oleic acid, with a long hydrocarbon chain and a terminal carboxylic acid group esterified with methanol. The carbon-13 labeling allows for the detailed analysis of its molecular interactions and behavior in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions and Properties
This compound participates in typical fatty acid reactions, including oxidation and further esterification. Its chemical properties are similar to those of other unsaturated fatty acids, with the added advantage of being traceable in complex systems due to the carbon-13 label.
Physical Properties Analysis
The physical properties of oleic acid-13C methyl ester, such as melting point, boiling point, and solubility, are influenced by the presence of the unsaturated bond in the oleic acid moiety and the ester group. These properties are crucial for its application in research and industrial processes.
Chemical Properties Analysis
The chemical reactivity of oleic acid-13C methyl ester is characterized by its unsaturated bond, which can undergo addition reactions. The ester group also allows for reactions typical of esters, including hydrolysis and transesterification. The carbon-13 label does not significantly alter its chemical properties but provides a unique tracer for metabolic and environmental studies.
- The oleic acid-ozone heterogeneous reaction system provides insights into the atmospheric implications and secondary chemical reactions of oleic acid and its derivatives (J. Zahardis & G. Petrucci, 2006).
- Carbonates from oleochemicals discuss the preparation and applications of oleochemical-based carbonates, highlighting synthetic routes, including those for carbonated methyl oleate (K. Doll, J. Kenar, & S. Erhan, 2007).
- A review of dicarboxylic acids and related compounds in atmospheric aerosols explores the molecular distributions, sources, and transformation of dicarboxylic acids related to oleic acid in the atmosphere (K. Kawamura & S. Bikkina, 2016).
Safety And Hazards
Direcciones Futuras
Methyl oleate has potential applications in the synthesis of various compounds. For instance, it can be used to synthesize epoxidized methyl oleate via epoxidation, allyl azides via manganese (III) acetate-mediated addition of azide in the alkyl chain, and bromohydrin products via hydroxybromination with N-bromosuccinimide .
Propiedades
IUPAC Name |
methyl (Z)-(113C)octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-/i19+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDYPVFESGNLHU-CNJRKRGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCC[13C](=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494327 | |
| Record name | Methyl (9Z)-(1-~13~C)octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oleic Acid-13C Methyl Ester | |
CAS RN |
70491-68-8 | |
| Record name | Methyl (9Z)-(1-~13~C)octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















